molecular formula C6H13NO B1630746 2-Methylpiperidin-4-ol CAS No. 344329-35-7

2-Methylpiperidin-4-ol

Cat. No. B1630746
M. Wt: 115.17 g/mol
InChI Key: DSVHVLZINDRYQA-UHFFFAOYSA-N
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Description

2-Methylpiperidin-4-ol, also known as 2-methylpyrrolidine-4-ol, is an organic compound belonging to the piperidine class. It is a colorless liquid with a characteristic odor and is soluble in water and alcohol. 2-Methylpiperidin-4-ol is used as a solvent in various industrial applications, and is also a key intermediate in the synthesis of many pharmaceuticals and agrochemicals.

Scientific Research Applications

Environmentally Friendly Chemical Synthesis

2-Methylpiperidin-4-ol and related compounds like 4-methylpiperidine have been studied for their role in environmentally friendly chemical synthesis processes. An example is their use in the removal of Fmoc groups in peptide synthesis, offering a less harmful and less expensive approach with high efficiency and purity in the final product (Rodríguez et al., 2019).

Potential Therapeutic Applications

Some derivatives of 2-methylpiperidin-4-ol have been explored for their potential as therapeutic agents, particularly as anti-amnesiant agents. This research involves revisited syntheses and in vivo evaluations to understand their effectiveness and potential applications (Leflemme et al., 2005).

Role in Pharmaceutical Chemistry

The compound has been examined in the context of pharmaceutical chemistry, particularly in the synthesis of analgesics, neuroleptics, and antihistamines. Research has demonstrated its utility in reductive amination processes, contributing to the creation of various medically significant compounds (Senguttuvan et al., 2013).

Chemical Structure and Biological Activity

Studies have also looked at the relationships between the chemical structure of compounds like 2-methylpiperidin-4-ol and their affinity for certain receptors, contributing to our understanding of how small changes in chemical structure can significantly impact biological activity (Abramson et al., 1974).

Industrial Applications

In industrial applications, derivatives of 2-methylpiperidin-4-ol have been used in processes like hydrodenitrogenation (HDN), crucial for the purification of fuels and other industrial chemicals. This involves understanding how different derivatives interact with catalysts and affect reaction pathways (Oyama & Lee, 2005).

Environmental Engineering

The compound has shown promise in environmental engineering, particularly in the absorption of carbon dioxide. This research is vital for developing new methods of CO2 capture and mitigation, a critical aspect of combating climate change (Choi et al., 2012).

properties

IUPAC Name

2-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVHVLZINDRYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801337276
Record name 2-Methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801337276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpiperidin-4-ol

CAS RN

344329-35-7
Record name 2-Methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801337276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
E Reyes-Bravo, D Gnecco, JR Juárez, ML Orea… - RSC …, 2022 - pubs.rsc.org
… In addition, the utility of these new intermediates was also demonstrated in a short diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol and hydrochloride salt of (2R,4R,6S)-4-…
Number of citations: 6 pubs.rsc.org
Z Zhang, O Sibbesen, RA Johnson… - Bioorganic & medicinal …, 1998 - Elsevier
… The major product is identified by comparison with authentic standards as N-benzoyl-2-methylpiperidin-3-ol and the minor product as N-benzoyl-2-methylpiperidin-4-ol. Oxidation of N-…
Number of citations: 35 www.sciencedirect.com
R Roldán, K Hernandez, J Joglar… - Advanced Synthesis …, 2019 - Wiley Online Library
… The intramolecular reductive amination reaction produced: (2R,4R)-2-methylpiperidin-4-ol (5): 1 H NMR (400 MHz, CD 3 OD) δ 3.77 (tt, J=11.0, 4.5 Hz, 1H), 3.41–3.33 (m, 1H), 3.25–…
Number of citations: 19 onlinelibrary.wiley.com
R Fu, Y Du, ZY Li, WX Xu, PQ Huang - Tetrahedron, 2009 - Elsevier
N-Allyl protected 3-O-benzyloxglutarimide 11 was synthesized as a useful variant of the chiral building block 10. This modification allowed a high-yielding deprotection of the allyl group …
Number of citations: 27 www.sciencedirect.com
P Clapés Saborit, J Joglar Tamargo, J Bujons Vilàs… - 2018 - digital.csic.es
… The intramolecular reductive amination reaction produced: (2R,4R)-2methylpiperidin-4-ol (14): "H NMR (400 MHz, CD3OD) č 3.77 (tt, J = 11.0, 4.5 Hz, 1H), 341 – 3.33 (m, 1 H), 325 – …
Number of citations: 0 digital.csic.es

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